5-AMINO-3-[(1Z)-1-CYANO-2-{4-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE
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Overview
Description
5-AMINO-3-[(1Z)-1-CYANO-2-{4-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE is a complex organic compound with a unique structure that includes a pyrazole ring, cyano groups, and dichlorobenzyl ether
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-AMINO-3-[(1Z)-1-CYANO-2-{4-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE involves multiple steps. One common method includes the following steps:
Formation of the diazonium salt: The starting material, 2,4-dichlorobenzylamine, is diazotized using sodium nitrite and hydrochloric acid.
Coupling reaction: The diazonium salt is then coupled with ethyl cyanoacetate in the presence of a base to form an intermediate.
Cyclization: The intermediate undergoes cyclization with hydrazine hydrate to form the pyrazole ring.
Functional group modifications: The resulting pyrazole compound is further modified by introducing the hydroxyethyl and cyano groups through various organic reactions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
5-AMINO-3-[(1Z)-1-CYANO-2-{4-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and dichlorobenzyl ether groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-AMINO-3-[(1Z)-1-CYANO-2-{4-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-AMINO-3-[(1Z)-1-CYANO-2-{4-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including changes in cellular signaling pathways and gene expression.
Comparison with Similar Compounds
Similar Compounds
5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)-1H-pyrazole: Similar structure but with different substituents.
5-amino-3-cyano-1-(2,4-dichlorophenyl)-1H-pyrazole: Lacks the hydroxyethyl group.
Uniqueness
The uniqueness of 5-AMINO-3-[(1Z)-1-CYANO-2-{4-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H17Cl2N5O2 |
---|---|
Molecular Weight |
454.3g/mol |
IUPAC Name |
5-amino-3-[(Z)-1-cyano-2-[4-[(2,4-dichlorophenyl)methoxy]phenyl]ethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C22H17Cl2N5O2/c23-17-4-3-15(20(24)10-17)13-31-18-5-1-14(2-6-18)9-16(11-25)21-19(12-26)22(27)29(28-21)7-8-30/h1-6,9-10,30H,7-8,13,27H2/b16-9+ |
InChI Key |
DTSCKBLSNNYJOA-CXUHLZMHSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(\C#N)/C2=NN(C(=C2C#N)N)CCO)OCC3=C(C=C(C=C3)Cl)Cl |
SMILES |
C1=CC(=CC=C1C=C(C#N)C2=NN(C(=C2C#N)N)CCO)OCC3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C2=NN(C(=C2C#N)N)CCO)OCC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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